molecular formula C8H8N2O5 B8678609 4-Nitrophenyl methoxycarbamate

4-Nitrophenyl methoxycarbamate

Cat. No.: B8678609
M. Wt: 212.16 g/mol
InChI Key: LLZMDJULRKLFLI-UHFFFAOYSA-N
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Description

4-Nitrophenyl methoxycarbamate (CAS 68692-38-6) is a carbamate derivative characterized by a methoxy group (-OCH₃) attached to the carbamate nitrogen and a 4-nitrophenyl aromatic ring. Its molecular formula is C₈H₈N₂O₅, with a molecular weight of 212.16 g/mol. It is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4 per EU-GHS/CLP) but lacks comprehensive physicochemical or environmental fate data . Stability under normal conditions is reported, though incompatibility with strong acids, bases, and oxidizing agents is noted .

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

(4-nitrophenyl) N-methoxycarbamate

InChI

InChI=1S/C8H8N2O5/c1-14-9-8(11)15-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

LLZMDJULRKLFLI-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Methoxy vs. Chloroethyl vs.
  • Core Structure :

    • Carbamates vs. Thiadiazoles : Unlike carbamates, 1,3,4-thiadiazole derivatives () exhibit a sulfur- and nitrogen-containing heterocyclic core, which enhances their antimicrobial activity. For example, compounds 1–8 in showed MIC values of 8–32 µg/mL against C. albicans, comparable to fluconazole .

Toxicity and Handling

  • This compound: Limited toxicity data; acute exposure risks include respiratory and dermal irritation. No carcinogenicity or mutagenicity data available .
  • Compound 3 in showed low cytotoxicity in preliminary assays .

Critical Analysis of Data Gaps

  • Physicochemical Properties : Partition coefficients (logP), solubility, and degradation data are missing for most carbamates, limiting environmental and pharmacokinetic assessments .
  • Biological Activity : Carbamates lack explicit antimicrobial or therapeutic data, unlike thiadiazoles.
  • Toxicity : Chronic exposure risks and ecotoxicological impacts remain unstudied for this compound .

Q & A

Q. What mechanistic insights guide the design of this compound as a protease inhibitor?

  • Methodological Answer:
  • Perform kinetic studies (e.g., Michaelis-Menten plots) to determine inhibition constants (KiK_i) and mode of action (competitive vs. non-competitive) .
  • Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme binding interactions at atomic resolution .

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